N-[4-(allyloxy)phenyl]-2-chlorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-prop-2-enoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-2-11-20-13-9-7-12(8-10-13)18-16(19)14-5-3-4-6-15(14)17/h2-10H,1,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOUTGROXVXLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern and Functional Group Variations
The unique properties of N-[4-(allyloxy)phenyl]-2-chlorobenzamide arise from its specific substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Impact of Halogen and Ether Group Variations
- Chlorine vs.
- Allyloxy vs. Benzyloxy : The allyloxy group offers greater conformational flexibility compared to benzyloxy, which may improve interaction with dynamic biological targets (e.g., allosteric enzyme sites) .
- Nitro and Sulfonamide Derivatives : Compounds like N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide exhibit stronger electron-withdrawing effects, making them more reactive in electrophilic substitution reactions .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-[4-(allyloxy)phenyl]-2-chlorobenzamide with high purity?
- Methodology : Utilize coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation between the carboxylic acid derivative and 4-(allyloxy)aniline. This approach minimizes side reactions and improves yield .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using recrystallization or column chromatography. Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the allyloxy group .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Key Techniques :
- IR Spectroscopy : Confirm amide bond formation (C=O stretch ~1650–1680 cm⁻¹) and allyloxy group presence (C-O-C stretch ~1200 cm⁻¹) .
- ¹H-NMR : Identify aromatic protons (δ 6.5–8.0 ppm), allyloxy protons (δ 4.5–5.5 ppm for CH₂=CHCH₂O), and chloro-substituted benzamide protons (δ 7.3–7.8 ppm) .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl percentages within ±0.3% of theoretical values) .
Q. How do reaction conditions (solvent, temperature) influence synthesis efficiency?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane or THF may reduce side reactions .
- Temperature Control : Maintain 0–25°C during coupling to prevent decomposition of reactive intermediates. Higher temperatures (>40°C) risk allyloxy group degradation .
Advanced Research Questions
Q. How can fluorescence properties of this compound be optimized for bioimaging applications?
- Experimental Design :
- Solvent Effects : Test fluorescence intensity in solvents of varying polarity (e.g., ethanol, acetonitrile, DMSO). Polar solvents may enhance quantum yield via stabilization of excited states .
- pH Optimization : Fluorescence intensity peaks at pH 5 due to protonation/deprotonation equilibria of the amide and allyloxy groups. Use buffered solutions (e.g., acetate buffer) for stability .
- Temperature Sensitivity : Fluorescence intensity decreases with temperature (e.g., 25°C → 37°C reduces intensity by ~15%), requiring calibration for in vivo studies .
Q. What structural factors contribute to conflicting data in crystallographic studies?
- Key Variables :
- Substituent Effects : Chlorine and allyloxy groups introduce steric hindrance, altering bond angles (e.g., C-Cl bond length variations up to 0.02 Å) and crystal packing .
- Crystallization Conditions : Solvent polarity and cooling rate influence polymorphism. Use slow evaporation in mixed solvents (e.g., ethanol/water) for high-quality single crystals .
- Resolution : Combine X-ray diffraction with ³⁵Cl NQR to resolve electronic environment discrepancies caused by crystal field effects .
Q. How does this compound interact with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities with targets like kinases or GPCRs. The chloro and allyloxy groups exhibit hydrophobic interactions, while the amide participates in hydrogen bonding .
- Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (e.g., Kd values). Compare with computational predictions .
Data Contradiction Analysis
Q. Why do fluorescence intensity measurements vary across studies?
- Critical Factors :
- Concentration Effects : Self-absorption artifacts occur at high concentrations (>1 mM). Use dilute solutions (0.01–0.1 mM) and correct for inner-filter effects .
- Instrument Calibration : Ensure consistent λex/λem settings (e.g., λex = 340 nm, λem = 380 nm) and slit widths across experiments .
- Resolution : Standardize protocols using reference fluorophores (e.g., quinine sulfate) for intensity normalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
